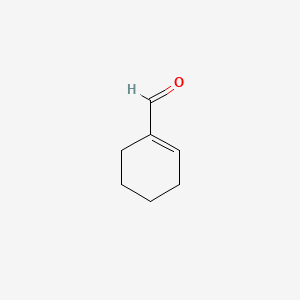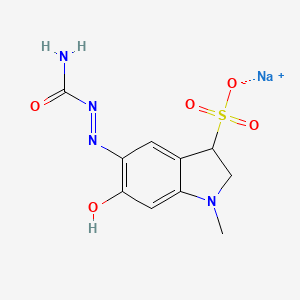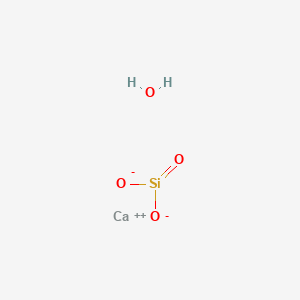
ARSENIC (II) SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic (II) Sulfide is a stable inorganic arsenic compound . It is a crystalline solid used as a semiconductor and in photo optic applications .
Synthesis Analysis
Arsenic (II) sulfide has been synthesized and filtered into novel biocompatible PEGylated arsenic (II) sulfide nanocrystals AsS@PEG with a size of 93.14 ± 0.49 nm by the gel method . These nanocrystals displayed excellent anticancer and immune activation activity in a breast cancer model .Molecular Structure Analysis
The molecular formula of Arsenic (II) Sulfide is As2S2 and its molecular weight is 213.973 . The electron density maps of molecular arsenic sulfides exhibit local features, corresponding to the nonvalent interaction of Lewis pairs As⋅⋅⋅S .Chemical Reactions Analysis
Arsenic (II) Sulfide reacts with Hydrogen Sulfide in slightly acid solution to form yellow As2S3 . It also reacts with Silver ion to precipitate yellow silver arsenite from neutral or slightly basic solution .Physical And Chemical Properties Analysis
Arsenic (II) Sulfide has a molecular weight of 213.973 . It is a gray, very brittle substance that combines readily with sulfur and oxygen at high temperatures .Scientific Research Applications
Medical Applications
Arsenic (II) sulfide has been widely applied to treat various diseases with low toxic side effects . It’s used in clinical treatment of diseases such as leukemia and tumors . For example, arsenic trioxide is mainly used in combination with all-trans retinoic acid (ATRA) at a dose of 10 mg/d for the treatment of acute promyelocytic leukemia (APL); realgar can be used to treat acute promyelocytic leukemia, myelodysplastic syndrome, and lymphoma .
Immune Activation
Arsenic (II) sulfide nanocrystals have shown to enhance immune activation . They induce ferroptosis in cancer cells and further activate antitumor immune responses via B-cell lymphoma 9-like (BCL9L) protein inhibition . This provides insights into the path towards the immunotherapy assisted chemotherapy for breast cancer .
Synthesis of Thioaresinates
Arsenic (II) sulfide has been used in the synthesis of thioaresinates . Thioaresinates are a class of compounds that have potential applications in various fields including materials science and catalysis.
Synthesis of Chalcogenide Zeolite Analogs
Chalcogenide zeolite analogs can be synthesized using Arsenic (II) sulfide . These analogs have potential applications in areas such as gas separation, catalysis, and ion exchange.
Direct-Band-Gap Semiconductors
Arsenic (II) sulfide can be used in the synthesis of direct-band-gap semiconductors . These semiconductors have applications in optoelectronic devices such as light-emitting diodes (LEDs) and solar cells.
Nonlinear Optical Applications
Due to its strong second harmonic generation, Arsenic (II) sulfide finds use in nonlinear optical applications . This property is useful in devices such as optical switches and frequency converters.
Photoluminescence
Functionalized Germanium Nanocrystals Embedded in Arsenic Sulfide Glass exhibit photoluminescence . This property can be utilized in the development of optoelectronic devices and sensors.
Gas Sensing
Arsenic Sulfide has been used in the hierarchical assembly of urchin-like alpha-iron oxide hollow microspheres and molybdenum disulphide nanosheets for ethanol gas sensing . This shows its potential in the development of sensitive and selective gas sensors.
Mechanism of Action
Target of Action
Arsenic (II) sulfide, a stable inorganic arsenic compound, has been widely applied to treat various diseases . The primary targets of arsenic (II) sulfide are cancer cells . It induces ferroptotic cell death and activates antitumor immune responses . The compound also targets the B-cell lymphoma 9-like (BCL9L) protein .
Mode of Action
Arsenic (II) sulfide interacts with its targets by inducing ferroptosis, a form of programmed cell death . It further activates antitumor immune responses via BCL9L protein inhibition . The compound also causes notable glutathione peroxidase 4 (GPX4) downregulation in cancer cells .
Biochemical Pathways
Arsenic (II) sulfide affects various biochemical pathways. It is known to induce tumor cell apoptosis and target promyelocytic leukemia (PML), a gene prone to fusion with the retinoic acid receptor α (RARα) gene . Recent studies have shown that arsenic (II) sulfide can induce pyroptosis, ferroptosis, and necrosis in different types of tumors . It also interferes with cellular longevity by allosteric inhibition of an essential metabolic enzyme pyruvate dehydrogenase complex .
Pharmacokinetics
Arsenic is known to be a naturally toxic substance capable of eliciting a variety of dangerous adverse effects . The enzyme thioredoxin reductase has recently been identified as a target for arsenic trioxide .
Result of Action
The result of arsenic (II) sulfide’s action is the induction of cell death in cancer cells and the activation of antitumor immune responses . It causes notable GPX4 downregulation in cancer cells, dendritic cells (DCs) maturation, and subsequent effector CD8+ T-cells production induced by the AsS@PEG in the tumor microenvironment .
Action Environment
The action of arsenic (II) sulfide can be influenced by environmental factors. For instance, excessively reduced sulfide reacts with arsenic to form thioarsenic compounds, which enhance arsenic mobility in groundwater . Moreover, arsenic is one of the most prevalent toxic elements in the environment . Its toxicity, mobility, and fate in the environment are determined by a complex series of controls dependent on mineralogy, chemical speciation, and biological processes .
Safety and Hazards
Future Directions
Arsenic (II) Sulfide has been used in the synthesis of various materials, including chalcogenide zeolite analogs, direct-band-gap semiconductors, and thioarsenates . It has also been found to exhibit strong second harmonic generation, making it useful in nonlinear optical applications . Future research may focus on these applications and the development of arsenic (II) sulfide nanocrystals for use in cancer treatment .
properties
| { "Design of Synthesis Pathway": "The synthesis of Arsenic (II) Sulfide can be achieved through a precipitation reaction between aqueous solutions of arsenic and sulfide ions. This method is commonly known as the chemical co-precipitation method, which involves the precipitation of two or more ions from a solution by the addition of a precipitating agent.", "Starting Materials": [ "Arsenic trioxide (As2O3)", "Sodium sulfide (Na2S)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 2.5 g of arsenic trioxide in 100 mL of distilled water to form a clear solution.", "Dissolve 1.6 g of sodium sulfide in 100 mL of distilled water to form a clear solution.", "Slowly add the sodium sulfide solution to the arsenic trioxide solution while stirring continuously.", "The mixture will turn yellow and then gradually darken to form a black precipitate of arsenic (II) sulfide.", "Filter the mixture to separate the precipitate from the solution.", "Wash the precipitate with distilled water to remove any impurities.", "Dry the precipitate in an oven at 60°C for several hours.", "The final product is arsenic (II) sulfide powder, which is black in color." ] } | |
CAS RN |
1303-32-8 |
Product Name |
ARSENIC (II) SULFIDE |
Molecular Formula |
As2S2 |
Molecular Weight |
213.97 |
Origin of Product |
United States |
Q & A
Q1: What are the potential applications of Arsenic(II) sulfide in nanomedicine?
A1: Arsenic(II) sulfide, in its bulk form known as realgar, has been used in traditional Chinese medicine for its various medicinal properties. Recent research has focused on its nanocrystal form, which exhibits unique optical and biological properties. Studies suggest potential applications in cancer treatment, taking advantage of the enhanced cytotoxic effects of nanosized realgar. Furthermore, Arsenic(II) sulfide nanocrystals have shown promise in bioimaging due to their size-dependent fluorescence, ranging from UV to blue, and their two-photon fluorescence properties. [, , , ]
Q2: How are Arsenic(II) sulfide quantum dots synthesized, and what are their optical properties?
A2: Arsenic(II) sulfide quantum dots can be synthesized through various methods, including a wet process from its bulk form. This involves dissolving bulk Arsenic(II) sulfide in ethylenediamine to form a cluster solution, which is then transformed into nanocrystals through a controlled process in protic polar solvents. [, ] These nanocrystals exhibit size-dependent fluorescence, ranging from UV to blue, making them attractive for applications like bioimaging. [, ] They also exhibit two-photon fluorescence, enhancing their potential in deep-tissue imaging. [, ]
Q3: What is the mechanism of the anti-cancer activity of Arsenic(II) sulfide nanoparticles?
A3: While traditional Arsenic(II) sulfide (realgar) has been used for its medicinal properties, recent research suggests that its nanoparticle form induces ferroptosis in cancer cells. [] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism makes Arsenic(II) sulfide nanoparticles a promising area of study for developing novel cancer treatments.
Q4: Are there any analytical techniques specific to studying Arsenic(II) sulfide nanoparticles?
A5: Various analytical techniques are employed to characterize and quantify Arsenic(II) sulfide nanoparticles. Transmission electron microscopy (TEM) allows visualization of the nanoparticle morphology and size distribution. [] Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are used to study their optical properties, particularly their size-dependent fluorescence. [, ] Additionally, techniques like dynamic light scattering (DLS) can provide information on the hydrodynamic size and stability of these nanoparticles in solution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



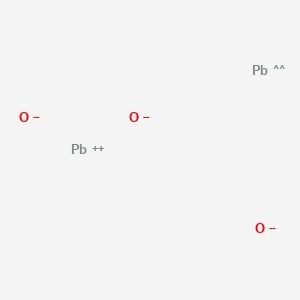

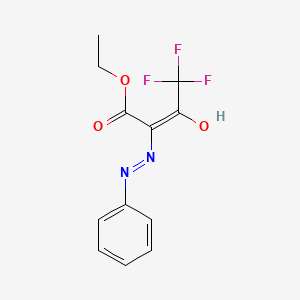
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

